1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid
Description
1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core substituted at the 3-position with a carboxylic acid group and at the 1-position with a 2-(2-chlorophenyl)-1,3-thiazol-4-yl acetyl moiety. The acetyl linker bridges the thiazole and piperidine rings, influencing conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
1-[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-6-2-1-5-13(14)16-19-12(10-24-16)8-15(21)20-7-3-4-11(9-20)17(22)23/h1-2,5-6,10-11H,3-4,7-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXNIZMBTQALDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the piperidine and chlorophenyl groups. One common method involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with piperidine-3-carboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Functional and Pharmacological Insights
Thiazole vs. Oxazole Substituents
The target compound’s thiazole ring (with sulfur) differs from oxazole analogs (e.g., 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid ).
Substituent Effects on Bioactivity
- 2-Chlorophenyl Group: The 2-chlorophenyl substituent in the target compound is analogous to the 2-amino-1,3-thiazol-4-yl group in Cefotiam HCl, a cephalosporin antibiotic. Chlorine’s electronegativity enhances hydrophobic interactions and resistance to enzymatic degradation .
- Carboxylic Acid vs. Phosphonic Acid : The target compound’s carboxylic acid group contrasts with phosphonic acid in Autotaxin inhibitors . Carboxylic acids are more acidic (pKa ~2–3) than phosphonic acids (pKa ~1–2), influencing ionization state and membrane permeability.
Research Findings and Data
Table 2: Key Pharmacological Data for Autotaxin Inhibitors
Hypothesis: The target compound’s 2-chlorophenyl-thiazole motif may confer Autotaxin inhibition comparable to phosphonic acid derivatives, though the absence of a phosphonate group could reduce potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
